Ste-mek1(13)

Description

BenchChem offers high-quality Ste-mek1(13) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ste-mek1(13) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C86H153N19O17S |

|---|---|

Molecular Weight |

1757.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-methylsulfanyl-2-(octadecanoylamino)butanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C86H153N19O17S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41-71(109)93-62(44-52-123-7)84(120)103-49-31-38-66(103)79(115)95-59(35-25-28-46-88)75(111)94-58(34-24-27-45-87)76(112)97-61(36-26-29-47-89)83(119)104-50-32-39-67(104)81(117)101-73(57(6)106)86(122)105-51-33-40-68(105)80(116)100-72(56(5)9-2)82(118)96-60(42-43-69(90)107)77(113)98-63(53-55(3)4)78(114)99-64(54-70(91)108)85(121)102-48-30-37-65(102)74(92)110/h55-68,72-73,106H,8-54,87-89H2,1-7H3,(H2,90,107)(H2,91,108)(H2,92,110)(H,93,109)(H,94,111)(H,95,115)(H,96,118)(H,97,112)(H,98,113)(H,99,114)(H,100,116)(H,101,117)/t56-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-/m0/s1 |

InChI Key |

JTGVJZGFSQPZSN-ANGLJYEKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Ste-mek1(13) Peptide: A Cell-Permeable Inhibitor of ERK Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

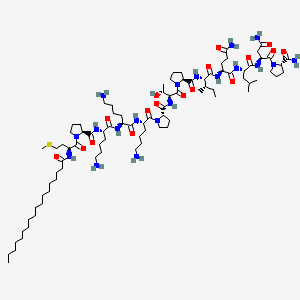

The Ste-mek1(13) peptide is a synthetic, cell-permeable molecule designed as a specific inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly targeting the activation of Extracellular signal-Regulated Kinase (ERK). This 13-amino acid peptide, derived from the N-terminus of MEK1, offers a valuable tool for dissecting the intricacies of the MAPK cascade and holds potential as a therapeutic lead. This technical guide provides a comprehensive overview of the Ste-mek1(13) peptide, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and a visual representation of its role within the relevant signaling pathway.

Introduction

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. MEK1 (also known as MAPKK1) is a dual-specificity kinase that plays a pivotal role in this cascade by phosphorylating and activating ERK1 and ERK2. The Ste-mek1(13) peptide has emerged as a valuable research tool for its ability to specifically disrupt the interaction between MEK and ERK, thereby inhibiting downstream signaling.

Peptide Specifications and Properties

The Ste-mek1(13) peptide is a stearated 13-amino acid synthetic peptide. The stearic acid moiety enhances its cell permeability, allowing it to effectively reach its intracellular target.

-

Description: A cell-permeable and reversible stearated peptide corresponding to the N-terminus of MEK1.[1][3]

-

Mechanism of Action: Acts as a specific inhibitor of ERK activation by selectively binding to ERK2 and preventing its interaction with MEK.[3]

-

Specificity: Does not affect the activation of other MAPK pathways, such as those involving JNKs or p38.[3]

Quantitative Data Summary

The inhibitory activity of the Ste-mek1(13) peptide has been quantified in various assays, demonstrating its potency and specificity.

| Parameter | Value | Assay System |

| IC₅₀ (MEK-ERK Interaction) | 2.5 µM | In vitro binding assay |

| IC₅₀ (ERK Activation) | 13 µM | PMA-stimulated NIH 3T3 cells |

| IC₅₀ (ERK Activation) | 13 µM | NGF-treated PC12 cells |

Table 1: Summary of quantitative data for the Ste-mek1(13) peptide.[2][3]

Signaling Pathway and Mechanism of Inhibition

The Ste-mek1(13) peptide exerts its inhibitory effect at a key juncture in the MAPK/ERK signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention by the peptide.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the Ste-mek1(13) peptide.

In Vitro MEK-ERK Interaction Assay (Co-Immunoprecipitation)

This protocol is designed to assess the ability of the Ste-mek1(13) peptide to disrupt the binding of MEK1 to ERK2.

-

Cell Lysate Preparation:

-

Culture cells (e.g., HEK293T) expressing tagged versions of MEK1 (e.g., HA-MEK1) and ERK2 (e.g., Flag-ERK2).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysate with an anti-Flag antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1 hour.

-

-

Peptide Inhibition:

-

During the antibody incubation step, add varying concentrations of the Ste-mek1(13) peptide or a vehicle control to the lysate.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash three times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-MEK1.

-

Probe with an anti-Flag antibody to confirm the immunoprecipitation of Flag-ERK2.

-

Quantify the band intensities to determine the IC₅₀ of the peptide.

-

Cellular ERK Activation Assay (PMA-Stimulated NIH 3T3 Cells)

This protocol measures the inhibition of ERK phosphorylation in a cellular context.

-

Cell Culture and Plating:

-

Culture NIH 3T3 cells in DMEM supplemented with 10% fetal bovine serum.

-

Seed the cells in 96-well plates and grow to 80-90% confluency.

-

-

Serum Starvation and Peptide Treatment:

-

Serum-starve the cells for 12-16 hours in serum-free DMEM.

-

Pre-incubate the cells with various concentrations of the Ste-mek1(13) peptide or vehicle control for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with a final concentration of 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Strip and re-probe the membrane with an antibody for total ERK1/2 as a loading control.

-

Quantify the p-ERK/total ERK ratio to determine the IC₅₀ of the peptide.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of the Ste-mek1(13) peptide on ERK activation in cultured cells.

Conclusion

The Ste-mek1(13) peptide is a potent and specific inhibitor of ERK activation, acting through the disruption of the MEK-ERK protein-protein interaction. Its cell-permeable nature makes it a valuable tool for studying the MAPK/ERK signaling pathway in a cellular context. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this peptide in their studies of signal transduction and for the exploration of novel therapeutic strategies targeting the MAPK cascade.

References

- 1. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of stress-activated protein kinase by MEKK1 phosphorylation of its activator SEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective in vivo inhibition of mitogen-activated protein kinase activation using cell-permeable peptides PMID: 11756441 | MCE [medchemexpress.cn]

An In-depth Technical Guide on the Function of MEK1 in the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the function and regulation of Mitogen-activated protein kinase kinase 1 (MEK1), also known as MAP2K1, a central component of the RAS/MAPK signaling pathway. The nomenclature "Ste-mek1(13)" refers to a specific synthetic peptide inhibitor of the pathway, and this document will focus on its target, the MEK1 kinase.

Core Function of MEK1 in the MAPK Pathway

MEK1 is a dual-specificity protein kinase that plays a critical role in the canonical mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway.[1] This pathway is a crucial signaling route that transmits extracellular signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes.[2][3] These processes include cell growth, proliferation, differentiation, migration, and apoptosis.[2][3]

The primary function of MEK1 is to phosphorylate and activate the downstream kinases ERK1 (MAPK3) and ERK2 (MAPK1).[4][5] This activation is a pivotal step in the signal transduction cascade. Activated ERK1/2 then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive the cellular response.[1][5] The proper functioning of the MEK1-ERK pathway is essential for normal embryonic development and survival.[2][3]

Mutations in the MAP2K1 gene, which encodes the MEK1 protein, can lead to abnormal activation of the protein and dysregulation of the RAS/MAPK pathway.[2][3] These mutations are associated with various human diseases, including several types of cancer (such as melanoma, lung cancer, and colorectal cancer) and developmental disorders known as RASopathies (e.g., Cardiofaciocutaneous syndrome).[2][3][6]

Upstream Regulation and Downstream Substrates

The activity of MEK1 is tightly controlled by upstream and downstream signaling components.

Upstream Activators: MEK1 is primarily activated by the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF/Raf-1).[7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAF kinases phosphorylate MEK1 on two key serine residues in its activation loop: Ser218 and Ser222.[8][9] This dual phosphorylation event induces a conformational change in MEK1, leading to its activation.[4] Other upstream kinases, such as MOS and MEKK1, can also activate MEK1 in specific contexts.[10][11]

Downstream Substrates: The only known physiological substrates of activated MEK1 are the extracellular signal-regulated kinases, ERK1 and ERK2.[7][8] MEK1 phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues within their activation loops (Threonine 202 and Tyrosine 204 in ERK1, and Threonine 185 and Tyrosine 187 in ERK2).[12]

Feedback Regulation: The MAPK pathway is also subject to negative feedback regulation. Activated ERK can phosphorylate MEK1 at sites such as Threonine 292, which can inhibit the interaction of MEK1 with its upstream activators, thereby downregulating the pathway.[13][14]

Below is a Graphviz diagram illustrating the core MAPK signaling pathway involving MEK1.

Caption: Core MAPK signaling cascade showing the activation of MEK1 and its downstream effects.

Quantitative Data for MEK1 Function

The following tables summarize key quantitative data related to MEK1's biochemical activity and its role in cellular signaling.

Table 1: MEK1 Kinase Assay Parameters

| Parameter | Value | Conditions | Reference |

| Optimal MEK1 Concentration | 3.3 - 10 nM | For one-hour incubation to phosphorylate ERK2 substrate. | [15] |

| Optimal ERK2 Substrate Conc. | 5 nM | For kinase assay with 3.3-10 nM MEK1. | [15] |

| Selumetinib (MEK1 inhibitor) EC50 | 0.59 µM | In an AlphaLISA assay measuring ERK2 phosphorylation. | [15] |

Table 2: MEK1 Mutations in Disease

| Disease | Mutation Example | Consequence | Reference |

| Cardiofaciocutaneous syndrome | E102G | Abnormal activation of MEK1, disrupting RAS/MAPK signaling. | [2][3] |

| Scirrhous gastric cancer | Q56P | Constitutive activation, leading to transforming ability. | [16] |

| Various Cancers | Multiple | Classified into RAF-dependent, RAF-regulated, and RAF-independent. | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of MEK1 are provided below.

A. MEK1 Kinase Activity Assay

This protocol is adapted from a method for measuring MEK1's ability to phosphorylate its substrate, ERK2.[15][17]

Objective: To quantify the kinase activity of MEK1 by measuring the phosphorylation of a recombinant ERK2 substrate.

Materials:

-

Purified, active MEK1 enzyme.

-

Recombinant, inactive ERK2 substrate (e.g., GST-tagged).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP solution.

-

Stop solution (e.g., EDTA).

-

Detection antibody specific for phosphorylated ERK2 (p-ERK).

-

Secondary antibody and detection reagent (e.g., for Western blot or ELISA).

Procedure:

-

Prepare a reaction mix containing the kinase assay buffer, a known concentration of ERK2 substrate, and the MEK1 enzyme.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100-200 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of stop solution.

-

Analyze the amount of phosphorylated ERK2 using one of the following methods:

-

Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a p-ERK specific antibody.

-

ELISA/AlphaLISA: Use a plate-based assay with a capture antibody for the ERK2 substrate and a detection antibody for p-ERK.

-

-

Quantify the signal, which is proportional to the MEK1 kinase activity.

B. Co-Immunoprecipitation (Co-IP) to Study MEK1 Interactions

This protocol is for identifying proteins that interact with MEK1 within a cell.[18][19][20][21]

Objective: To isolate MEK1 and its binding partners from a cell lysate.

Materials:

-

Cells expressing the proteins of interest.

-

Lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody specific to MEK1.

-

Protein A/G-coupled agarose or magnetic beads.

-

Wash buffer (e.g., PBS with a low concentration of non-ionic detergent).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

-

Lyse the cells in cold lysis buffer to release proteins while maintaining protein-protein interactions.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the MEK1-specific antibody for 1-4 hours at 4°C.

-

Add the protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Below is a Graphviz diagram outlining the co-immunoprecipitation workflow.

Caption: A stepwise workflow for co-immunoprecipitation of MEK1 and its interacting proteins.

C. Western Blotting for MEK1 Phosphorylation

This protocol is for detecting the phosphorylation status of MEK1.[8][22]

Objective: To determine the level of phosphorylated MEK1 (at Ser218/221) in a cell lysate as an indicator of its activation.

Materials:

-

Cell lysate.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffer.

-

Nitrocellulose or PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for phospho-MEK1 (Ser218/221).

-

Primary antibody for total MEK1 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Separate proteins in the cell lysate by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-MEK1 overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total MEK1 to normalize for protein loading.

Inhibitors of MEK1 for Drug Development

The central role of MEK1 in the MAPK pathway makes it an attractive target for therapeutic intervention, particularly in cancers driven by mutations in upstream components like BRAF and RAS.[6] Several small-molecule MEK1 inhibitors have been developed and are used in the clinic, including Trametinib, Cobimetinib, and Selumetinib.[8]

The term "Ste-mek1(13)" refers to a specific cell-permeable peptide inhibitor of ERK1/2 activation.[23] Its sequence is Ste-MPKKKPTPIQLNP-NH₂. This peptide likely acts by competitively inhibiting the interaction of MEK1 with its substrate ERK1/2, thereby preventing ERK phosphorylation and downstream signaling. The "Ste" prefix may refer to the yeast Ste7 protein, a homolog of MEK1, from which the inhibitory sequence might have been derived or inspired. Such peptide-based inhibitors are valuable tools for research and may serve as leads for the development of novel therapeutics.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. MAP2K1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. How activating mutations affect MEK1 regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. The mechanism of activation of MEK1 by B-Raf and KSR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MEK1/2 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. embopress.org [embopress.org]

- 12. mesoscale.com [mesoscale.com]

- 13. Mitogen-Activated Protein Kinase Feedback Phosphorylation Regulates MEK1 Complex Formation and Activation during Cellular Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molbiolcell.org [molbiolcell.org]

- 15. resources.revvity.com [resources.revvity.com]

- 16. academic.oup.com [academic.oup.com]

- 17. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 19. m.youtube.com [m.youtube.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 22. mesoscale.com [mesoscale.com]

- 23. cymitquimica.com [cymitquimica.com]

Ste-mek1(13): An In-depth Technical Guide to a Cell-Permeable ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on Ste-mek1(13) is limited. This guide provides a comprehensive overview based on the available information and integrates established methodologies for the characterization of ERK1/2 inhibitors. The experimental data presented is representative and intended for illustrative purposes.

Executive Summary

Ste-mek1(13), also identified as Ste-MPKKKPTPIQLNP-NH₂ or ERK Activation Inhibitor Peptide, is a cell-permeable peptide inhibitor of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK1/2 are pivotal in regulating cellular processes such as proliferation, differentiation, and survival. Their dysregulation is a hallmark of numerous cancers, making them a key target for therapeutic development. This document provides a technical overview of Ste-mek1(13), including its mechanism of action, representative quantitative data, and detailed experimental protocols for its characterization.

The ERK1/2 Signaling Pathway and Point of Inhibition

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, culminating in the regulation of gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues, leading to their activation. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.

Ste-mek1(13) is reported to impede the phosphorylation of ERK1/2, suggesting it may interfere with the ability of MEK1/2 to phosphorylate its substrate, ERK1/2.[1][3]

Caption: The ERK1/2 signaling cascade with the point of inhibition by Ste-mek1(13).

Quantitative Data

The primary reported quantitative measure for Ste-mek1(13) is its half-maximal inhibitory concentration (IC50).

| Parameter | Value (µM) | Cell Line/Assay Condition |

| IC50 | 13 - 30 | Not Specified |

| Table 1: Inhibitory Concentration of Ste-mek1(13).[1][2][3] |

Representative Data for a Hypothetical ERK1/2 Inhibitor

The following tables present hypothetical, yet realistic, quantitative data that would be generated during the characterization of a novel ERK1/2 inhibitor.

| Assay Type | IC50 (nM) |

| ERK1 Kinase Assay | 150 |

| ERK2 Kinase Assay | 125 |

| Table 2: Representative In Vitro Kinase Inhibition. |

| Cell Line | Mutation Status | IC50 (µM) |

| HCT116 | KRAS G13D | 1.5 |

| A375 | BRAF V600E | 0.8 |

| HeLa | Wild-Type | 5.2 |

| Table 3: Representative Cell Viability Inhibition. |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize an ERK1/2 inhibitor like Ste-mek1(13).

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified ERK1/2.

Materials:

-

Recombinant active ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Ste-mek1(13)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of Ste-mek1(13) in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and inhibitor solution.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Western Blot for Phospho-ERK1/2

This cell-based assay measures the ability of the inhibitor to block the phosphorylation of ERK1/2 in cells.

Materials:

-

Cell line of interest (e.g., HeLa, A375)

-

Cell culture medium and supplements

-

Growth factor (e.g., EGF, PMA) to stimulate the ERK pathway

-

Ste-mek1(13)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of Ste-mek1(13) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

Quantify the band intensities to determine the inhibition of ERK1/2 phosphorylation.

Cell Viability Assay

This assay assesses the effect of the inhibitor on cell proliferation and survival.

Materials:

-

Cancer cell lines (e.g., HCT116, A375)

-

Cell culture medium and supplements

-

Ste-mek1(13)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of Ste-mek1(13).

-

Incubate for a specified period (e.g., 72 hours).

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol, which quantifies ATP as an indicator of metabolically active cells.

-

Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Caption: A typical experimental workflow for characterizing an ERK1/2 inhibitor.

Conclusion

Ste-mek1(13) is a cell-permeable peptide that inhibits the ERK1/2 signaling pathway. With a reported IC50 in the micromolar range, it serves as a tool compound for studying the roles of ERK1/2 in various cellular processes. Further characterization using the detailed protocols provided in this guide would be necessary to fully elucidate its potency, selectivity, and therapeutic potential. The methodologies outlined here represent a standard approach for the preclinical evaluation of novel ERK1/2 inhibitors, providing a framework for researchers and drug developers in the field of oncology and beyond.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ste-mek1(13): A Cell-Permeable ERK Activation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ste-mek1(13), a notable cell-permeable peptide inhibitor of the ERK/MAPK signaling pathway. The information is compiled for researchers, scientists, and professionals in drug development seeking detailed insights into this tool compound.

Introduction to Ste-mek1(13)

Ste-mek1(13), also known as ERK Activation Inhibitor Peptide, is a synthetic, cell-permeable peptide that acts as a specific inhibitor of Extracellular signal-regulated kinase (ERK) activation. Its design is based on the N-terminus of MEK1 (MAPKK), the upstream kinase responsible for ERK phosphorylation. By mimicking this binding domain, Ste-mek1(13) competitively inhibits the interaction between MEK1 and ERK, thereby preventing the phosphorylation and subsequent activation of ERK. The peptide is modified with a stearoyl group at its N-terminus to enhance cell permeability, allowing it to effectively target intracellular components of the MAPK pathway.

Discovery and Rationale

The discovery of Ste-mek1(13) was based on the principle of developing peptide-based inhibitors that target specific protein-protein interactions within a signaling cascade. The rationale was to create a peptide that mimics the docking domain of a kinase's substrate to competitively block the kinase-substrate interaction. In this case, the peptide sequence was derived from the N-terminal region of MEK1, which is crucial for its binding to ERK2.

The primary research that describes this inhibitor is attributed to Kelemen, B.R., et al. in their 2002 publication in the Journal of Biological Chemistry. This work detailed the development of cell-permeable peptides to selectively inhibit ERK activation in vivo. The addition of a stearoyl (Ste) lipid group was a key modification to facilitate the translocation of the peptide across the cell membrane.

Physicochemical and Biological Properties

A summary of the key quantitative data for Ste-mek1(13) is presented in the table below.

| Property | Value |

| Full Peptide Sequence | Ste-Met-Pro-Lys-Lys-Lys-Pro-Thr-Pro-Ile-Gln-Leu-Asn-Pro-NH₂ |

| Molecular Formula | C₈₆H₁₅₃N₁₉O₁₇S |

| Molecular Weight | 1757.32 g/mol |

| Purity | Typically ≥95% as determined by HPLC |

| IC₅₀ (MEK-ERK Interaction) | 2.5 µM (in vitro) |

| IC₅₀ (ERK Activation) | 13 µM (in PMA-stimulated NIH 3T3 cells and NGF-treated PC12 cells).[1] The range of 13 to 30 µM has also been reported.[2] |

| Solubility | Soluble in water (1 mg/mL) |

| Form | Lyophilized solid, typically supplied as a trifluoroacetate salt |

Mechanism of Action

Ste-mek1(13) functions as a competitive inhibitor of the MEK1-ERK2 protein-protein interaction. The peptide sequence, derived from the N-terminus of MEK1, is recognized by the docking groove on ERK2. By occupying this site, Ste-mek1(13) prevents the stable association of MEK1 with ERK2, which is a prerequisite for the efficient phosphorylation of ERK2 at its activation loop residues (Threonine 202 and Tyrosine 204). This inhibitory action is specific to the ERK pathway; it has been shown to not affect the activation of other MAPK pathways, such as those involving JNKs or p38.[1]

The signaling pathway illustrating the point of inhibition is depicted below.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of Ste-mek1(13), based on standard laboratory practices and information inferred from the primary literature.

Synthesis of Ste-mek1(13)

The synthesis of Ste-mek1(13) is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by N-terminal stearoylation and C-terminal amidation.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Stearic acid

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Solvents (DMF, DCM, Diethyl ether)

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Pro-OH) to the resin using a coupling agent like HBTU and a base like DIPEA in DMF.

-

Iterative Synthesis: Repeat the deprotection and coupling steps for each amino acid in the sequence (MPKKKPTPIQLNP).

-

N-terminal Stearoylation: After the final Fmoc deprotection of the N-terminal methionine, couple stearic acid to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.

-

Lyophilization and Characterization: Lyophilize the purified peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

In Vitro Kinase Assay (MEK1-ERK2 Interaction)

This assay measures the ability of Ste-mek1(13) to inhibit the MEK1-mediated phosphorylation of ERK2.

Materials:

-

Recombinant active MEK1

-

Recombinant inactive ERK2

-

[γ-³²P]ATP or an antibody-based detection system (e.g., anti-phospho-ERK)

-

Kinase reaction buffer

-

Ste-mek1(13) at various concentrations

-

SDS-PAGE and autoradiography equipment or Western blotting reagents

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, inactive ERK2, and varying concentrations of Ste-mek1(13).

-

Initiate Reaction: Add active MEK1 and [γ-³²P]ATP to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Radiometric: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the amount of ³²P incorporated into ERK2.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phospho-ERK antibody to detect the level of ERK2 phosphorylation.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based ERK Activation Assay

This assay evaluates the efficacy of Ste-mek1(13) in inhibiting ERK activation in a cellular context.

Materials:

-

Cell line (e.g., NIH 3T3 or PC12)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or Nerve Growth Factor (NGF))

-

Ste-mek1(13) at various concentrations

-

Lysis buffer

-

Western blotting reagents (including anti-phospho-ERK and anti-total-ERK antibodies)

Protocol:

-

Cell Culture: Plate cells and grow to a suitable confluency.

-

Serum Starvation: Serum-starve the cells to reduce basal ERK activity.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of Ste-mek1(13) for a designated period to allow for cell penetration.

-

Stimulation: Add the stimulating agent (PMA or NGF) to the medium and incubate for a short period (e.g., 10-15 minutes) to induce ERK activation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Western Blot Analysis: Determine the protein concentration of the lysates, then perform Western blotting using anti-phospho-ERK and anti-total-ERK antibodies to assess the level of ERK phosphorylation relative to the total amount of ERK protein.

-

Data Analysis: Quantify the band intensities and calculate the IC₅₀ for the inhibition of ERK phosphorylation in cells.

Conclusion

Ste-mek1(13) is a valuable research tool for the specific inhibition of the ERK/MAPK signaling pathway. Its design as a stearoylated peptide corresponding to the MEK1 N-terminus allows for effective cell permeability and targeted disruption of the MEK1-ERK interaction. The detailed protocols and data presented in this guide provide a foundation for its synthesis and application in studying the complex roles of the ERK pathway in various biological processes.

References

An In-depth Technical Guide on the Target Specificity of STE-MEK1(13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

STE-MEK1(13), also known as ERK Activation Inhibitor Peptide, is a cell-permeable peptide inhibitor designed to specifically interfere with the mitogen-activated protein kinase (MAPK) signaling cascade. Its chemical identity is Stearoyl-Met-Pro-Lys-Lys-Lys-Pro-Thr-Pro-Ile-Gln-Leu-Asn-Pro-NH₂ (Ste-MPKKKPTPIQLNP-NH₂), with the stearoyl group enhancing its cell permeability. This guide provides a comprehensive overview of the target specificity of STE-MEK1(13), including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its characterization.

Mechanism of Action

STE-MEK1(13) functions as a competitive inhibitor of the protein-protein interaction between MEK1/2 and ERK1/2. By mimicking the N-terminal region of MEK1, the peptide binds to the docking domain on ERK1/2, thereby preventing the native MEK1/2 from binding and subsequently phosphorylating ERK1/2 at the critical Threonine and Tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2) required for its activation. This targeted disruption of a key step in the MAPK pathway leads to the inhibition of downstream signaling events that are crucial for cell proliferation, differentiation, and survival.

Target Specificity and Quantitative Data

STE-MEK1(13) is designed to be a specific inhibitor of ERK1/2 activation. The available data indicates that it impedes the phosphorylation of ERK1/2 with a half-maximal inhibitory concentration (IC50) in the range of 13 to 30 μM.

Table 1: Quantitative Inhibition Data for STE-MEK1(13)

| Target Interaction | Inhibitor | IC50 | Assay Type |

| MEK1/2-mediated ERK1/2 Phosphorylation | STE-MEK1(13) | 13 - 30 µM | Cell-based ERK Phosphorylation Assay |

Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by STE-MEK1(13).

Experimental Protocols

In Vitro Kinase Assay for Competitive Inhibition

This protocol is designed to determine the inhibitory potential of STE-MEK1(13) on the MEK1-mediated phosphorylation of a kinase-dead ERK2 mutant in a cell-free system.

Materials:

-

Recombinant active MEK1

-

Recombinant kinase-dead ERK2 (K52R mutant)

-

STE-MEK1(13) peptide

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant active MEK1, and kinase-dead ERK2.

-

Add varying concentrations of STE-MEK1(13) to the reaction mixtures. Include a vehicle control (e.g., DMSO or water).

-

Pre-incubate the mixtures for 10-15 minutes at 30°C to allow the inhibitor to bind to ERK2.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection) to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radiometric detection, expose the gel to a phosphor screen and visualize using a phosphorimager. For non-radiometric detection, proceed with Western blotting using a phospho-ERK antibody.

-

Quantify the band intensities to determine the extent of ERK2 phosphorylation at each inhibitor concentration and calculate the IC50 value.

Cell-Based Western Blot for ERK1/2 Phosphorylation

This protocol assesses the ability of the cell-permeable STE-MEK1(13) to inhibit growth factor-induced ERK1/2 phosphorylation in a cellular context.[1][2]

Materials:

-

Cell line responsive to growth factor stimulation (e.g., HeLa, NIH3T3)

-

Complete cell culture medium

-

Serum-free medium

-

Growth factor (e.g., EGF, PDGF)

-

STE-MEK1(13) peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with varying concentrations of STE-MEK1(13) for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

-

Quantify the band intensities of phospho-ERK relative to total-ERK to determine the inhibitory effect of STE-MEK1(13).

Conclusion

STE-MEK1(13) is a valuable research tool for specifically interrogating the role of ERK1/2 activation in cellular processes. Its mechanism as a competitive inhibitor of the MEK-ERK interaction provides a targeted approach to modulate the MAPK pathway. While its precise selectivity across the kinome requires further investigation, its design principle suggests a high degree of specificity for its intended target. The experimental protocols outlined in this guide provide a framework for the characterization and application of this and similar peptide-based inhibitors in signal transduction research and drug discovery.

References

An In-depth Technical Guide to the Inhibitory Effects of Ste-mek1(13)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory properties of Ste-mek1(13), a cell-permeable peptide inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.

Introduction

Ste-mek1(13) is a synthetic, cell-permeable peptide designed to specifically inhibit the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). It is derived from the N-terminal region of MEK1, the upstream kinase responsible for ERK1/2 phosphorylation and activation. The peptide sequence is Ste-MPKKKPTPIQLNP-NH2. A stearoyl (Ste) group is attached to the N-terminus of the peptide, which enhances its hydrophobicity and facilitates its permeation across the cell membrane. By mimicking the ERK-binding domain of MEK1, Ste-mek1(13) acts as a competitive inhibitor, preventing the interaction between MEK1 and ERK1/2, thereby blocking the downstream signaling cascade.

Mechanism of Action and Signaling Pathway

The MAPK/ERK signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. The canonical pathway is initiated by extracellular signals that lead to the activation of Ras, which in turn activates Raf kinases. Raf then phosphorylates and activates MEK1/2, which are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues. Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the activity of numerous transcription factors.

Ste-mek1(13) exerts its inhibitory effect by disrupting a key protein-protein interaction within this cascade. It selectively binds to ERK2, preventing its association with MEK1.[1][2] This blockade of the MEK1-ERK1/2 interaction is the primary mechanism by which Ste-mek1(13) inhibits the phosphorylation and subsequent activation of ERK1/2.[1] Importantly, studies have shown that Ste-mek1(13) does not affect the activation of other MAPK pathways, such as those involving JNKs or p38 kinases, highlighting its specificity for the ERK cascade.[1][2]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by Ste-mek1(13).

Quantitative Inhibitory Data

The inhibitory potency of Ste-mek1(13) has been quantified in both cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) varies depending on the experimental system, which is typical for peptide inhibitors.

| Assay Type | System | Inhibitory Target | IC50 Value | Reference |

| Cell-Free Assay | In vitro kinase assay | MEK-ERK2 Interaction | 2.5 µM | [1][2] |

| Cell-Based Assay | PMA-stimulated NIH 3T3 cells | ERK Activation (Phosphorylation) | 13 µM | [1] |

| Cell-Based Assay | NGF-treated PC12 cells | ERK Activation (Phosphorylation) | 13 µM | [1] |

| Vendor-provided data | Not specified | ERK1/2 Inhibition | 13-30 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Ste-mek1(13).

In Vitro MEK1 Kinase Assay (for IC50 determination)

This assay is designed to measure the ability of Ste-mek1(13) to inhibit the MEK1-mediated phosphorylation of its substrate, ERK2, in a cell-free system.

Materials:

-

Recombinant active MEK1 enzyme

-

Recombinant inactive ERK2 protein (substrate)

-

Ste-mek1(13) peptide

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Phospho-ERK1/2 (Thr202/Tyr204) antibody

-

Reagents for detection (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

96-well plates

Procedure:

-

Prepare serial dilutions of Ste-mek1(13) in kinase reaction buffer.

-

In a 96-well plate, add the recombinant inactive ERK2 substrate.

-

Add the different concentrations of Ste-mek1(13) to the wells. Include a no-inhibitor control and a no-enzyme control.

-

Add the recombinant active MEK1 enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to ERK2.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit's instructions.

-

Measure the amount of ADP produced (which is proportional to kinase activity) using a luminometer.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Assay for ERK1/2 Phosphorylation (Western Blot)

This method is used to assess the inhibitory effect of Ste-mek1(13) on ERK1/2 activation in a cellular context.

Materials:

-

Cell line of interest (e.g., NIH 3T3, HEK293)

-

Cell culture medium and supplements

-

Stimulant to activate the ERK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA), Epidermal Growth Factor (EGF))

-

Ste-mek1(13) peptide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

-

Pre-treat the cells with varying concentrations of Ste-mek1(13) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., PMA or EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK for each condition.

References

- 1. ERK Activation Inhibitor Peptide I, Cell-Permeable The ERK Activation Inhibitor Peptide I, Cell-Permeable controls the biological activity of ERK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Stearated MEK1-Derived Peptide, an Inhibitor of ERK Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a specific cell-permeable peptide inhibitor derived from the N-terminus of MEK1, herein referred to as Ste-MEK1(13). This peptide has been identified as an inhibitor of the MAP kinase signaling pathway, not by targeting MEK1 directly, but by preventing the interaction between MEK1 and its substrate, ERK. This document outlines the mechanism of action, quantitative data, and relevant experimental protocols for studying this interaction.

Introduction to the MEK-ERK Interaction and a Peptide-Based Inhibitor

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. MEK1 (also known as MAP2K1) is a dual-specificity kinase that, upon activation by RAF, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

A specific 13-amino acid peptide derived from the N-terminus of MEK1 has been developed as a tool to probe and inhibit this pathway. To enhance its cell permeability, the peptide is stearated. This modified peptide, which we will refer to as Ste-MEK1(13), functions by specifically inhibiting the activation of ERK.

Mechanism of Action

Ste-MEK1(13) does not function as a typical kinase inhibitor that binds to the ATP-binding pocket or an allosteric site of MEK1. Instead, it acts as a competitive inhibitor of the protein-protein interaction between MEK1 and ERK. The N-terminus of MEK1 contains a binding site for ERK2.[1] The Ste-MEK1(13) peptide mimics this binding domain. By binding to ERK2, the peptide sterically hinders the association of MEK1 with ERK2, thereby preventing MEK1 from phosphorylating and activating ERK.[1][2] This selective mode of action prevents the downstream signaling cascade without directly affecting the catalytic activity of MEK1 or other kinases like JNKs or p38.[2]

Caption: Mechanism of ERK activation inhibition by Ste-MEK1(13).

Quantitative Data

The inhibitory potency of Ste-MEK1(13) has been characterized in various assays. The following table summarizes the available quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 (MEK-ERK2 Interaction) | 2.5 µM | In vitro binding assay | [2] |

| IC50 (ERK Activation) | 13 µM | PMA-stimulated NIH 3T3 cells, NGF-treated PC12 cells | [2] |

| IC50 (ERK2 Activation) | 30 µM | In vitro kinase assay | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction and inhibitory activity of peptides like Ste-MEK1(13).

Co-Immunoprecipitation (Co-IP) to Assess MEK1-ERK2 Interaction

This protocol is used to determine if Ste-MEK1(13) can disrupt the interaction between MEK1 and ERK2 in a cellular context.

Workflow Diagram

Caption: Workflow for Co-Immunoprecipitation.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T or NIH 3T3) and grow to 70-80% confluency. Treat the cells with the desired concentration of Ste-MEK1(13) or a vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Pre-clearing Lysate: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with control IgG and Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific for MEK1 to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MEK1 (to confirm successful immunoprecipitation) and ERK2 (to detect the co-precipitated protein). A decrease in the amount of co-precipitated ERK2 in the presence of Ste-MEK1(13) indicates inhibition of the interaction.

In Vitro Kinase Assay to Measure ERK Activation

This assay directly measures the ability of MEK1 to phosphorylate ERK2 and the inhibitory effect of Ste-MEK1(13).

Workflow Diagram

Caption: Workflow for an In Vitro Kinase Assay.

Detailed Steps:

-

Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine recombinant active MEK1, inactive ERK2, and a kinase buffer.

-

Add Inhibitor: Add varying concentrations of Ste-MEK1(13) to the reaction mixtures. Include a no-inhibitor control.

-

Initiate Reaction: Start the phosphorylation reaction by adding a solution of ATP and MgCl2.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling, or by adding a chelating agent like EDTA to sequester Mg2+.

-

Detection of Phosphorylation:

-

Western Blot: Analyze the reaction products by SDS-PAGE and Western blot using an antibody that specifically recognizes the phosphorylated form of ERK. The signal intensity will be inversely proportional to the inhibitor's effectiveness.

-

Luminescent Assay: Alternatively, use a commercial kit like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to kinase activity.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between two molecules in real-time. This can be used to quantify the binding of Ste-MEK1(13) to ERK2.

Workflow Diagram

Caption: Workflow for Surface Plasmon Resonance.

Detailed Steps:

-

Ligand Immobilization: Recombinant ERK2 (the ligand) is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing Ste-MEK1(13) (the analyte) at a specific concentration is flowed over the sensor chip surface.

-

Association: The binding of the peptide to the immobilized ERK2 is monitored in real-time as a change in the refractive index at the surface, which is proportional to the mass change.

-

Dissociation: The peptide solution is replaced with a continuous flow of buffer, and the dissociation of the peptide from ERK2 is monitored.

-

Regeneration: A regeneration solution is injected to remove all bound peptide, preparing the chip for the next injection.

-

Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Conclusion

Ste-MEK1(13) represents a valuable research tool for investigating the MEK-ERK signaling axis. Its mechanism of action, which involves the disruption of a protein-protein interaction rather than direct enzyme inhibition, offers a specific means to study the consequences of blocking ERK activation. The experimental protocols detailed in this guide provide a framework for researchers to further characterize this and other similar peptide-based inhibitors in their own experimental systems. Understanding the nuances of these interactions is crucial for the development of novel therapeutics targeting the MAPK pathway.

References

- 1. The N-terminal ERK-binding site of MEK1 is required for efficient feedback phosphorylation by ERK2 in vitro and ERK activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ERK Activation Inhibitor Peptide I, Cell-Permeable - Calbiochem | 328000 [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Ste-mek1(13) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ste-mek1(13), also known as ERK Activation Inhibitor Peptide II, is a cell-permeable peptide that acts as a specific and reversible inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This peptide corresponds to the N-terminal 13 amino acids of MEK1 (GMPKKKPTPIQLN), the upstream kinase of ERK.[1] By binding to ERK, Ste-mek1(13) competitively inhibits the interaction between MEK1 and ERK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1/2.[1] The peptide is rendered cell-permeable by its fusion to a protein transduction domain, such as the one derived from antennapedia or the HIV-TAT membrane translocation peptide, allowing it to effectively reach its intracellular target.[1]

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. Ste-mek1(13) serves as a valuable research tool for investigating the physiological and pathological roles of the ERK signaling pathway. Its specific mechanism of action allows for the targeted inhibition of ERK activation, enabling researchers to dissect the downstream consequences of this signaling node in various cellular contexts.

These application notes provide detailed protocols for the use of Ste-mek1(13) in cell culture, including methods for assessing its impact on ERK phosphorylation and cell viability. The provided data and methodologies will assist researchers in designing and executing experiments to explore the function of the MAPK/ERK pathway in their specific models.

Data Presentation

Table 1: In Vitro and In-Cellular Inhibitory Concentrations of Ste-mek1(13)

| Parameter | Description | Value | Cell Line/System | Reference |

| IC50 (in vitro) | Concentration required for 50% inhibition of ERK2 binding to MEK1. | 210 nM | Cell-free assay | |

| IC50 (in-cell) | Concentration required for 50% inhibition of ERK activation in PMA-stimulated cells. | 29 µM | NIH3T3 | |

| IC50 (in-cell) | Concentration required for 50% inhibition of ERK activation in NGF-treated cells. | 29 µM | PC12 | |

| Suggested Starting Concentration | A recommended starting point for cell culture experiments. | 100 µM | General | [1] |

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the point of inhibition by Ste-mek1(13).

Experimental Protocols

Protocol 1: Assessment of ERK1/2 Phosphorylation by Western Blot

This protocol details the steps to evaluate the inhibitory effect of Ste-mek1(13) on ERK1/2 phosphorylation in cultured cells.

Experimental Workflow Diagram:

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Materials:

-

Ste-mek1(13) (lyophilized solid)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), Epidermal Growth Factor (EGF))

Procedure:

-

Peptide Reconstitution: Reconstitute lyophilized Ste-mek1(13) in sterile water or PBS to create a stock solution (e.g., 1-5 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to 3 months at -20°C.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Serum Starvation (Optional): To reduce basal ERK activity, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.

-

Treatment:

-

Pre-treat cells with varying concentrations of Ste-mek1(13) (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 1-5 hours).

-

Following pre-treatment, stimulate the cells with a known ERK activator (e.g., 100 ng/mL PMA or 50 ng/mL EGF) for a short period (e.g., 15-30 minutes). Include appropriate vehicle controls (e.g., DMSO or water).

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (protein lysate).

-

Determine the protein concentration of each lysate using a standard protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 (typically overnight at 4°C) at the manufacturer's recommended dilution.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal to determine the relative level of ERK phosphorylation.

-

Protocol 2: Cell Viability/Proliferation Assay (MTT/WST-1)

This protocol describes how to assess the effect of Ste-mek1(13) on cell viability and proliferation using a colorimetric assay such as MTT or WST-1.

Experimental Workflow Diagram:

Caption: Workflow for cell viability/proliferation assay.

Materials:

-

Ste-mek1(13)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Peptide Reconstitution: Prepare a stock solution of Ste-mek1(13) as described in Protocol 1.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Allow cells to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of Ste-mek1(13) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the peptide (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Include vehicle-treated wells as a control.

-

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/WST-1 Assay:

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

For WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.

-

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells using a microplate reader. For the MTT assay, the absorbance is typically read at 570 nm. For the WST-1 assay, the absorbance is read between 420-480 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the Ste-mek1(13) concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No inhibition of ERK phosphorylation | - Peptide degradation | - Use freshly prepared or properly stored aliquots of Ste-mek1(13). |

| - Insufficient peptide concentration or incubation time | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |

| - Low cell permeability | - Confirm that the peptide contains a cell-permeable tag. | |

| - Inactive stimulant | - Ensure the stimulant (e.g., PMA, EGF) is active and used at an effective concentration. | |

| High background in Western blot | - Incomplete blocking | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |

| - Primary or secondary antibody concentration too high | - Titrate the antibody concentrations to find the optimal dilution. | |

| - Insufficient washing | - Increase the number and duration of washes with TBST. | |

| High variability in cell viability assay | - Uneven cell seeding | - Ensure a single-cell suspension and proper mixing before seeding. |

| - Edge effects in the 96-well plate | - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. | |

| - Inconsistent incubation times | - Standardize all incubation times precisely. | |

| - Pipetting errors | - Use calibrated pipettes and be consistent with pipetting technique. |

Conclusion

Ste-mek1(13) is a potent and specific tool for the in-cell inhibition of the MAPK/ERK signaling pathway. The protocols provided here offer a framework for utilizing this peptide to investigate the role of ERK signaling in various cellular processes. It is important to note that optimal experimental conditions, such as peptide concentration and incubation time, may vary depending on the cell type and the specific experimental question. Therefore, it is recommended to perform initial dose-response and time-course experiments to determine the most effective parameters for your system. By carefully following these guidelines and optimizing the protocols for specific applications, researchers can effectively employ Ste-mek1(13) to gain valuable insights into the complex biology of the MAPK/ERK pathway.

References

Application Notes and Protocols for a Novel MEK1 Inhibitor in Cancer Cells

These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of a novel MEK1 inhibitor, herein referred to as Compound 13, in the context of cancer cell biology. The methodologies outlined below are based on established techniques for evaluating inhibitors of the MAPK/ERK signaling pathway.

I. Background and Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively activated due to mutations in key components like RAS or BRAF. MEK1 is a dual-specificity kinase that phosphorylates and activates ERK, making it a key therapeutic target. Compound 13 is an experimental inhibitor targeting MEK1.

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of intervention for a MEK1 inhibitor.

Caption: MAPK/ERK signaling pathway with the inhibitory action of Compound 13 on MEK1.

II. Experimental Protocols

The following protocols are designed to assess the efficacy and mechanism of action of Compound 13 in cancer cell lines.

This protocol determines the concentration-dependent effect of Compound 13 on the viability of cancer cells.

Workflow:

Caption: Workflow for the cell viability assay to determine the IC50 of Compound 13.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2, A2058) in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Adherence: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Compound 13 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.

-

Reagent Addition: After incubation, equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of Compound 13 and fitting the data to a dose-response curve.

Quantitative Data Summary:

| Cell Line | Compound 13 IC50 (nM) |

| MiaPaCa-2 (Pancreatic) | 15.5 |

| A2058 (Melanoma) | 8.2 |

| HCT116 (Colorectal) | 25.1 |

This protocol is used to determine if Compound 13 inhibits the phosphorylation of ERK, the direct downstream target of MEK1.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cancer cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of Compound 13 (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK. A decrease in this ratio with increasing concentrations of Compound 13 indicates target engagement and pathway inhibition.

Expected Outcome: Treatment with Compound 13 is expected to show a dose-dependent decrease in the levels of phosphorylated ERK, while the total ERK levels remain unchanged.

This protocol quantifies the induction of apoptosis in cancer cells following treatment with Compound 13.

Detailed Methodology:

-